molecular formula C8H7FO2 B2766370 1-(3-Fluoro-5-hydroxyphenyl)ethanone CAS No. 1214333-95-5

1-(3-Fluoro-5-hydroxyphenyl)ethanone

Cat. No.: B2766370
CAS No.: 1214333-95-5
M. Wt: 154.14
InChI Key: XEMPDCDMXJCUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-5-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-5-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-5-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPDCDMXJCUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluoro-5-hydroxyphenyl)ethanone: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Fluoro-5-hydroxyphenyl)ethanone, a substituted aromatic ketone, has emerged as a pivotal building block in the landscape of medicinal chemistry and drug development. Its strategic placement of fluoro and hydroxyl functional groups on the phenyl ring imparts unique electronic properties and offers versatile handles for synthetic transformations. This guide provides an in-depth exploration of the chemical and physical properties, synthesis, spectral characterization, and applications of this important intermediate, with a particular focus on its role in the synthesis of Selective Estrogen Receptor Modulators (SERMs). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Physical Properties

1-(3-Fluoro-5-hydroxyphenyl)ethanone is a solid at room temperature, and its core chemical identifiers and physical properties are summarized in the table below for quick reference.

IdentifierValueSource(s)
CAS Number 1214333-95-5[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
IUPAC Name 1-(3-Fluoro-5-hydroxyphenyl)ethanoneN/A
Synonyms 3'-Fluoro-5'-hydroxyacetophenoneN/A
Physical Form Solid[2]
Solubility Generally soluble in organic solvents like ethanol and acetone; slightly soluble in water.[3]
Storage Room temperature, in a dry, inert atmosphere.[4]

Synthesis Strategies and Methodologies

The synthesis of 1-(3-Fluoro-5-hydroxyphenyl)ethanone can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. Two common and effective strategies are highlighted below.

Friedel-Crafts Acylation of 3-Fluorophenol

The Friedel-Crafts acylation is a classic and direct method for the introduction of an acetyl group onto an aromatic ring. In this approach, 3-fluorophenol is acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The underlying mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 3-fluorophenol. The hydroxyl group is a strong activating group and directs the substitution to the ortho and para positions. The fluorine atom, being an ortho, para-director but a deactivator, also influences the regioselectivity. The primary product is the para-substituted isomer due to steric hindrance at the ortho positions.

G cluster_0 Friedel-Crafts Acylation Workflow reagents 3-Fluorophenol + Acetyl Chloride/Acetic Anhydride reaction Electrophilic Aromatic Substitution reagents->reaction Acylium ion formation catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction workup Aqueous Work-up reaction->workup Product formation product 1-(3-Fluoro-5-hydroxyphenyl)ethanone workup->product

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol (General):

  • To a cooled solution of 3-fluorophenol in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride) to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water or dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 1-(3-Fluoro-5-hydroxyphenyl)ethanone.

Grignard Reaction with 3-Fluoro-5-hydroxybenzonitrile

An alternative and versatile approach involves the use of a Grignard reagent. This method is particularly useful when the corresponding benzonitrile is readily available. The synthesis begins with the protection of the phenolic hydroxyl group of 3-fluoro-5-hydroxybenzonitrile, followed by the reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide). Subsequent acidic workup removes the protecting group and hydrolyzes the intermediate imine to the desired ketone.

G cluster_1 Grignard Synthesis Workflow start 3-Fluoro-5-hydroxybenzonitrile protection Protection of Hydroxyl Group start->protection grignard Reaction with Methyl Grignard Reagent protection->grignard hydrolysis Acidic Work-up and Deprotection grignard->hydrolysis Imine intermediate product 1-(3-Fluoro-5-hydroxyphenyl)ethanone hydrolysis->product

Caption: Workflow for Grignard Synthesis.

Experimental Protocol (General):

  • Protect the hydroxyl group of 3-fluoro-5-hydroxybenzonitrile using a suitable protecting group (e.g., as a silyl ether).

  • Prepare the methyl Grignard reagent or use a commercially available solution.

  • To a solution of the protected benzonitrile in an anhydrous ether solvent (e.g., diethyl ether or THF), add the methyl Grignard reagent dropwise at a low temperature.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by the addition of an acidic solution (e.g., dilute HCl) to facilitate hydrolysis of the imine and removal of the protecting group.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product using column chromatography or recrystallization.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-(3-Fluoro-5-hydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns (doublets and triplets) due to coupling with the fluorine atom and adjacent protons. The chemical shifts will be influenced by the electronic effects of the fluoro, hydroxyl, and acetyl substituents. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The signals for the aromatic carbons directly bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons at the ortho, meta, and para positions relative to the fluorine atom will exhibit smaller two-, three-, and four-bond couplings, respectively.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C=O stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ characteristic of the conjugated ketone.

  • C-F stretch: An absorption in the region of 1000-1300 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron impact (EI) ionization, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) to give a prominent peak at m/z 139, and the loss of an acetyl group (•COCH₃) resulting in a peak at m/z 111.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 1-(3-Fluoro-5-hydroxyphenyl)ethanone is primarily dictated by its three functional groups: the ketone, the hydroxyl group, and the fluorinated aromatic ring.

  • Ketone Group: The carbonyl group can undergo a wide range of nucleophilic addition and condensation reactions, allowing for the construction of more complex molecular scaffolds.

  • Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be readily alkylated or acylated. This provides a convenient attachment point for various side chains, which is a key strategy in modulating the pharmacological properties of a drug candidate.

  • Fluorinated Aromatic Ring: The fluorine atom can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

A significant application of 1-(3-Fluoro-5-hydroxyphenyl)ethanone is in the synthesis of Selective Estrogen Receptor Modulators (SERMs) .[4] SERMs are a class of compounds that exhibit tissue-selective estrogenic and anti-estrogenic effects. They are used in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.

In the synthesis of certain SERMs, 1-(3-Fluoro-5-hydroxyphenyl)ethanone serves as a key precursor. For instance, it can be utilized in the construction of complex frameworks that mimic the structure of estrogen and interact with the estrogen receptor. A patent for a selective estrogen receptor modulator describes the use of related fluorinated phenyl ethanone derivatives in the synthesis of these therapeutic agents.[5] The hydroxyl group of 1-(3-Fluoro-5-hydroxyphenyl)ethanone is often alkylated with a side chain containing a basic amine, a common pharmacophore in many SERMs that is crucial for their biological activity.

G cluster_2 Application in SERM Synthesis start 1-(3-Fluoro-5-hydroxyphenyl)ethanone alkylation O-Alkylation of Hydroxyl Group start->alkylation Introduction of side chain modification Further Synthetic Modifications alkylation->modification serm Selective Estrogen Receptor Modulator (SERM) modification->serm

Caption: Role in the synthesis of SERMs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-Fluoro-5-hydroxyphenyl)ethanone. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazards: The compound may cause skin and eye irritation. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(3-Fluoro-5-hydroxyphenyl)ethanone is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the development of new pharmaceutical agents. Its unique combination of functional groups provides a robust platform for the construction of complex molecules with tailored biological activities. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and drug discovery endeavors. This guide has provided a comprehensive overview of this important compound, equipping researchers with the knowledge to harness its full potential in the pursuit of novel therapeutics.

References

  • MySkinRecipes. 1-(3-Fluoro-5-hydroxyphenyl)ethanone.
  • Solubility of Things. M-FEone.
  • ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Asian Journal of Organic & Medicinal Chemistry, 2017.
  • University of California, Davis.
  • ResearchGate.
  • Chemistry LibreTexts.
  • ChemicalBook. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1)IR1.
  • MySkinRecipes. 1-(3-Fluoro-5-hydroxyphenyl)ethanone.
  • PubChem. 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one.
  • Sigma-Aldrich. 1-(2-Fluoro-5-hydroxyphenyl)ethanone | 145300-04-5.
  • Google Patents.
  • BLD Pharm. 1-(3-Fluoro-5-hydroxyphenyl)ethanone.
  • Google Patents. US11926634B2 - Processes for the preparation of selective estrogen receptor degraders.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. 2021.
  • University of Calgary. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • Google Patents. WO2006024689A1 - Use of a selective estrogen receptor modulator for the manufacture of a pharmaceutical preparation for use in a method for the treatment or prevention of androgen deficiency.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • ResearchGate.
  • UCLA. IR Absorption Table.
  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4).
  • SpectraBase. 1-(3,5-Dihydroxyphenyl)ethanone.
  • CymitQuimica. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone.
  • Google Patents. CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • SciSpace.
  • MicroChemicals. Solvents and solubilities.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016.
  • NIST WebBook. Ethanone, 1-(3-hydroxyphenyl)-.
  • PMC. Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. 2025.
  • USPTO.

Sources

Methodological & Application

Synthesis of 1-(3-Fluoro-5-hydroxyphenyl)ethanone Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 1-(3-fluoro-5-hydroxyphenyl)ethanone and its derivatives. This class of compounds holds significant interest for researchers, scientists, and drug development professionals due to their potential applications as key intermediates in the synthesis of various biologically active molecules. The strategic incorporation of a fluorine atom and a hydroxyl group on the phenyl ring offers unique opportunities to modulate the physicochemical and pharmacological properties of target compounds.

This document offers an in-depth exploration of the prevalent synthetic strategies, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability. The protocols described herein are designed to be self-validating, providing a reliable foundation for laboratory synthesis.

Introduction to 1-(3-Fluoro-5-hydroxyphenyl)ethanone Derivatives

1-(3-Fluoro-5-hydroxyphenyl)ethanone, also known as 3-fluoro-5-hydroxyacetophenone, serves as a versatile building block in medicinal chemistry and materials science. The presence of three key functional groups—a ketone, a hydroxyl group, and a fluorine atom—on an aromatic scaffold allows for a multitude of chemical transformations. These modifications can be leveraged to fine-tune properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. Consequently, derivatives of this compound are explored in the development of novel therapeutics and functional materials. For instance, it is a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and other hormone-related therapies.[1]

Core Synthetic Strategies

The synthesis of 1-(3-fluoro-5-hydroxyphenyl)ethanone and its derivatives primarily relies on classical organic reactions, with the Fries rearrangement being a particularly effective approach. Friedel-Crafts acylation also presents a viable, though sometimes more challenging, alternative.

The Fries Rearrangement: A Powerful Tool for Hydroxyaryl Ketone Synthesis

The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[2] This reaction is highly valuable for the synthesis of compounds like 1-(3-fluoro-5-hydroxyphenyl)ethanone because it allows for the regioselective introduction of an acyl group onto a phenolic ring.

Mechanism and Regioselectivity

The reaction proceeds through the formation of an acylium ion intermediate generated by the interaction of the phenolic ester with a Lewis acid, typically aluminum chloride (AlCl₃). This electrophilic acylium ion then attacks the aromatic ring. The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is highly dependent on the reaction conditions, particularly temperature and the solvent used.

  • Low Temperatures (<60°C): Favor the formation of the para-isomer.[2]

  • High Temperatures (>160°C): Favor the formation of the ortho-isomer.[2]

This temperature dependence is a classic example of kinetic versus thermodynamic control. The ortho-product can form a more stable chelate with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.

Reaction Pathway: Fries Rearrangement

Fries_Rearrangement Start 3-Fluorophenyl Acetate Intermediate Acylium Ion Intermediate Start->Intermediate   + AlCl₃ (Lewis Acid) Ortho_Product ortho-Hydroxy Acetophenone Derivative Intermediate->Ortho_Product High Temperature (Thermodynamic Control) Para_Product para-Hydroxy Acetophenone Derivative (1-(3-Fluoro-5-hydroxyphenyl)ethanone) Intermediate->Para_Product Low Temperature (Kinetic Control)

Caption: Fries rearrangement pathway for 3-fluorophenyl acetate.

Detailed Synthesis Protocol: 1-(3-Fluoro-5-hydroxyphenyl)ethanone via Fries Rearrangement

This protocol details a two-step synthesis of 1-(3-fluoro-5-hydroxyphenyl)ethanone starting from 3-fluorophenol. The first step is the acylation of the hydroxyl group to form the acetate ester, followed by the Fries rearrangement.

Part 1: Synthesis of 3-Fluorophenyl Acetate

Materials:

  • 3-Fluorophenol

  • Acetyl chloride or Acetic anhydride

  • Pyridine or a suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-fluorophenyl acetate. The product can be purified by vacuum distillation if necessary.

Part 2: Fries Rearrangement to 1-(3-Fluoro-5-hydroxyphenyl)ethanone

Materials:

  • 3-Fluorophenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene or other suitable high-boiling solvent (optional, for para-selectivity)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser under an inert atmosphere, place anhydrous aluminum chloride (2.5 eq).

  • Heat the AlCl₃ to approximately 130-140°C.

  • Slowly and carefully add 3-fluorophenyl acetate (1.0 eq) to the molten AlCl₃. The reaction is exothermic, and the temperature should be carefully controlled.

  • Maintain the reaction temperature at 130-150°C for 2-3 hours. Monitor the reaction progress by TLC. For increased para-selectivity, the reaction can be carried out at a lower temperature (e.g., room temperature to 60°C) in a solvent like nitrobenzene.[3]

  • After the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by slowly adding crushed ice, followed by concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Condition for ortho-product Condition for para-product Rationale
Temperature High (>160°C)Low (<60°C)High temperature favors the thermodynamically more stable ortho-chelate complex.[2]
Solvent Non-polar or neatPolar (e.g., nitrobenzene)Polar solvents can solvate the acylium ion, allowing it to diffuse and attack the sterically less hindered para position.
Catalyst Anhydrous AlCl₃Anhydrous AlCl₃AlCl₃ is a strong Lewis acid required to generate the acylium ion.

Characterization of 1-(3-Fluoro-5-hydroxyphenyl)ethanone:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight. A supplier reports an MS-ESI of m/z 153.1 [M-H]⁻ for a similar compound, 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, ketone, C-F bond).

Synthesis of 1-(3-Fluoro-5-hydroxyphenyl)ethanone Derivatives

The versatile functional groups of 1-(3-fluoro-5-hydroxyphenyl)ethanone allow for a wide range of derivatization reactions.

Derivatization at the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents.

Protocol: O-Alkylation

  • Dissolve 1-(3-fluoro-5-hydroxyphenyl)ethanone (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Derivatization at the Ketone Group

The ketone functionality can undergo various reactions, such as reduction to an alcohol, conversion to an oxime, or be used in condensation reactions.

Protocol: Reduction to an Alcohol

  • Dissolve 1-(3-fluoro-5-hydroxyphenyl)ethanone (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours or until complete.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the alcohol derivative.

Workflow for Derivatization

Derivatization_Workflow Start 1-(3-Fluoro-5-hydroxyphenyl)ethanone O_Alkylation O-Alkylation (e.g., with R-X, K₂CO₃) Start->O_Alkylation Reduction Reduction of Ketone (e.g., with NaBH₄) Start->Reduction Other_Derivatives Further Derivatization (e.g., Condensation, Halogenation) Start->Other_Derivatives Product_Ether Ether Derivative O_Alkylation->Product_Ether Product_Alcohol Alcohol Derivative Reduction->Product_Alcohol Product_Other Diverse Derivatives Other_Derivatives->Product_Other

Caption: Derivatization pathways for 1-(3-fluoro-5-hydroxyphenyl)ethanone.

Troubleshooting and Safety Considerations

Troubleshooting:

Issue Possible Cause Solution
Low yield in Fries rearrangement Incomplete reaction.Increase reaction time or temperature (note the effect on regioselectivity).
Catalyst deactivation by moisture.Use anhydrous AlCl₃ and ensure a dry reaction setup.
Sub-optimal workup.Ensure complete extraction and minimize product loss during purification.
Formation of multiple products Incorrect temperature control in Fries rearrangement.Carefully control the reaction temperature to favor the desired isomer.
Side reactions.Use high-purity starting materials and an inert atmosphere.

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetyl chloride is corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

  • 3-Fluorophenol is toxic and corrosive. Avoid skin and eye contact.

  • The Fries rearrangement can be highly exothermic. Perform the reaction with careful temperature monitoring and be prepared for rapid cooling if necessary.

Conclusion

The synthesis of 1-(3-fluoro-5-hydroxyphenyl)ethanone and its derivatives offers a rich area of exploration for chemists in drug discovery and materials science. The Fries rearrangement provides a reliable and regioselective method for the preparation of the core scaffold. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize these valuable compounds and their derivatives for a wide range of applications. The protocols and insights provided in this guide are intended to serve as a solid foundation for such synthetic endeavors.

References

  • Pharmaoffer. (2023). Fries Rearrangement. [Link]

  • Baier, D. M., Rensch, T., Bergheim, K., & Borchardt, L. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. ChemRxiv. [Link]

  • ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]

  • Arora, L., & Kapoor, J. K. (2017). Ultrasound-assisted synthesis of highly functionalized acetophenone derivatives in heterogeneous catalysis. Asian Journal of Organic & Medicinal Chemistry, 2(4), 103-107.
  • MySkinRecipes. (n.d.). 1-(3-Fluoro-5-hydroxyphenyl)ethanone. [Link]

  • Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4499-4507. [Link]

  • Nawaz, H., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221203. [Link]

  • PubChem. (n.d.). 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. [Link]

  • Richet, D. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. [Link]

  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Iancu, A. M., et al. (2015). ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Revue Roumaine de Chimie, 60(7-8), 751-756.
  • Ichikawa, J., et al. (2006). 5-endo-trig CYCLIZATION OF 1,1-DIFLUORO-1-ALKENES: SYNTHESIS OF 3-BUTYL-2-FLUORO-1-TOSYLINDOLE. Organic Syntheses, 83, 111. [Link]

Sources

Application Notes & Protocols: Strategic Halogenation of 3-Fluoro-5-Hydroxyacetophenone for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated Acetophenones

The 3-fluoro-5-hydroxyacetophenone scaffold is a valuable starting material in medicinal chemistry and drug development. Its constituent functional groups—a ketone, a phenol, and a fluoro group—offer multiple points for synthetic modification. Halogenation of the aromatic ring is a primary functionalization strategy, as the introduction of chlorine, bromine, or iodine atoms can profoundly modulate a molecule's physicochemical and pharmacological properties. Halogen atoms can alter lipophilicity, metabolic stability, and binding interactions with biological targets, making halogenated intermediates highly sought after in the synthesis of novel therapeutic agents.[1][2]

This guide provides a comprehensive overview of the chemical principles and detailed laboratory protocols for the regioselective halogenation of 3-fluoro-5-hydroxyacetophenone. It is designed for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for synthesizing chlorinated, brominated, and iodinated derivatives.

Guiding Principles: Regioselectivity in a Multifunctionalized Arene

The outcome of an electrophilic aromatic substitution (SEAr) reaction on 3-fluoro-5-hydroxyacetophenone is governed by the cumulative electronic effects of its three substituents.[3] Understanding these directing effects is critical for predicting and controlling the position of halogenation.

  • Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance (+M effect).[4][5]

  • Acetyl Group (-COCH3): This is a moderately deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[6]

  • Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because their lone pairs can donate electron density through resonance (+M effect).[4][7]

Predicting the Site of Halogenation: The powerfully activating hydroxyl group dominates the directing effects.[8] Therefore, the incoming electrophile (Cl+, Br+, or I+) will be directed to the positions ortho and para to the -OH group.

  • C4-position: ortho to -OH, meta to -COCH3, para to -F. This position is strongly activated.

  • C2-position: para to -OH, meta to -COCH3, ortho to -F. This position is also strongly activated.

  • C6-position: ortho to -OH, ortho to -COCH3. This position is sterically hindered by the adjacent acetyl group and electronically deactivated by its proximity to the same group.

Therefore, halogenation is expected to occur preferentially at the C2 and C4 positions. Achieving mono-substitution requires careful control of stoichiometry and reaction conditions to prevent di-halogenation.

Core Halogenation Protocols

For enhanced safety, handling, and selectivity, N-halosuccinimides (NCS, NBS, NIS) are the reagents of choice for the halogenation of activated aromatic rings like phenols, offering a milder alternative to diatomic halogens (e.g., Br₂).[9][10][11]

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is an effective reagent for the chlorination of activated aromatic compounds such as phenols.[12] The reaction typically proceeds under mild conditions, with the solvent playing a key role in modulating reactivity.

Materials:

  • 3-Fluoro-5-hydroxyacetophenone

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-fluoro-5-hydroxyacetophenone (1.0 eq.). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq.) to the solution in a single portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any residual oxidant, followed by a wash with brine.[9]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired chlorinated product(s).

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and highly selective reagent for the bromination of electron-rich aromatic systems.[10][13] The use of a polar solvent like DMF can enhance para-selectivity, though in this substrate, a mixture of ortho and para isomers relative to the hydroxyl group is expected.

Materials:

  • 3-Fluoro-5-hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-5-hydroxyacetophenone (1.0 eq.) in anhydrous DMF (approx. 0.3 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Using a single equivalent of NBS favors mono-bromination.[14]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic extracts and wash thoroughly with water (to remove DMF) and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude residue by flash chromatography or recrystallization to isolate the brominated acetophenone.[15]

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

Iodine is the least reactive halogen in aromatic substitutions, so an acid catalyst is often employed to activate the N-Iodosuccinimide reagent.[11][16] p-Toluenesulfonic acid (p-TsOH) is highly effective for promoting the regioselective iodination of phenols.[17]

Materials:

  • 3-Fluoro-5-hydroxyacetophenone

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-fluoro-5-hydroxyacetophenone (1.0 eq.) in methanol (approx. 0.2 M) in a round-bottom flask.

  • Catalyst and Reagent Addition: Add p-TsOH·H₂O (0.1 eq.) followed by N-Iodosuccinimide (1.1 eq.) at room temperature.[17][18]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is generally rapid and can be monitored by TLC for the disappearance of the starting material (typically 30-60 minutes).

  • Workup:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution sequentially with 10% Na₂S₂O₃ solution (to quench excess iodine), saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the iodo-substituted acetophenone.

Data and Workflow Summary

Comparative Reaction Data
ParameterChlorinationBrominationIodination
Halogenating Agent N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Stoichiometry 1.05 eq.1.0 eq.1.1 eq.
Catalyst NoneNonep-TsOH (0.1 eq.)
Solvent AcetonitrileDMFMethanol
Temperature Room Temperature0 °C to RTRoom Temperature
Typical Duration 2-4 hours1-3 hours0.5-1 hour
Key Advantage Controlled chlorinationHigh selectivity for arenesEffective for less reactive systems
Visualized Workflow & Mechanism

A generalized workflow for the halogenation protocols described is essential for procedural clarity.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitor 3. Monitoring cluster_workup 4. Workup & Extraction cluster_purify 5. Purification cluster_final 6. Final Product prep_node Dissolve Substrate (3-fluoro-5-hydroxyacetophenone) in anhydrous solvent react_node Add Halogenating Agent (NCS/NBS/NIS) & Catalyst (if needed) prep_node->react_node Proceed monitor_node Stir at specified temperature. Monitor via TLC react_node->monitor_node Initiate workup_node Quench Reaction (Water/Na₂S₂O₃) Extract with Organic Solvent monitor_node->workup_node Completion purify_node Dry organic layer. Concentrate in vacuo. Purify (Column Chromatography) workup_node->purify_node Crude Product final_node Characterize Pure Halogenated Product purify_node->final_node Pure Product

Caption: Generalized experimental workflow for halogenation.

The core of these reactions is the electrophilic aromatic substitution (SEAr) mechanism.[19][20]

SEAr_Mechanism Reactants Arene (Substrate) + E⁺ (from NXS) inv1 Reactants->inv1 SigmaComplex Sigma Complex (Arenium Ion) inv2 SigmaComplex->inv2 Product Halogenated Product + H⁺ inv1->SigmaComplex Step 1: Attack (Rate-Determining) inv2->Product Step 2: Deprotonation (Fast, Restores Aromaticity)

Caption: The two-step mechanism of electrophilic aromatic substitution.

Safety and Handling

  • N-halosuccinimides (NCS, NBS, NIS): These reagents are irritants and lachrymators. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Acetonitrile, DMF, and methanol are flammable and toxic. Avoid inhalation and skin contact.

  • Acids: p-Toluenesulfonic acid is corrosive. Handle with care.

  • Workup: Quenching steps can be exothermic. Perform additions slowly and with cooling if necessary.

References

  • Radhakrishnamurti, P. S., & Janardhana, C. (1980). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry.
  • Wikipedia contributors. (n.d.). N-Bromosuccinimide. Wikipedia.
  • BenchChem. (2025).
  • Scientific Update. (2017, January 18).
  • Common Organic Chemistry. (n.d.).
  • Brainly.in. (2025, September 4). NBS reaction of phenol.
  • Common Organic Chemistry. (n.d.).
  • Ashenhurst, J. (2018, March 5). Why are halogens ortho- para- directors? Master Organic Chemistry.
  • Kennepohl, D., et al. (2013). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • Merz, K., et al. (2021, November 5).
  • Chemistry Steps. (2023, July 31).
  • Organic Chemistry Tutor. (n.d.).
  • Bovonsombat, P., et al. (2009, June 3). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. Mahidol University.
  • Common Organic Chemistry. (n.d.).
  • MDPI. (2023, April 4).
  • Grokipedia. (n.d.). Directing group.
  • Chow, Y. L., et al. (2025, August 6). The intermediates in the interaction of phenols with N-bromosuccinimide.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • ResearchGate. (n.d.).
  • International Journal of Plan and Research. (2014). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study.
  • Wikipedia contributors. (n.d.).
  • BenchChem. (2025, December).
  • Scientific Update. (2018, October 16).
  • Smolecule. (2024, August 15). Buy 3'-Bromo-5'-fluoro-4'-hydroxyacetophenone.
  • Beilstein Journals. (2022, August 9). Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • MDPI. (2022, June 2).
  • Semantic Scholar. (2021, November 5).
  • Sigarra. (2019). Synthesis and structure elucidation of potential bioactive acetophenones.
  • BenchChem. (n.d.).
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry.
  • University of Calgary. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 3'-BROMO-5'-CHLORO-2'-HYDROXYACETOPHENONE synthesis.
  • ResearchGate. (n.d.).
  • Wikipedia contributors. (n.d.).
  • Jasperse, C. (n.d.).
  • CHEMISTRY & BIOLOGY INTERFACE. (2017, February 21).
  • ResearchGate. (2026, January 22).
  • ACS Publications. (2024, July 23).
  • TSI Journals. (2009, November 7).
  • ResearchGate. (2015, May 21).
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.). 3'-Bromo-5'-chloro-2'-hydroxyacetophenone 97%.
  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.
  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • Journal of Chemical and Pharmaceutical Research. (2010). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method.
  • Arkivoc. (2008, March 29). Iodination of Organic Compounds Using the Reagent System I₂/30% aq. H₂O₂.
  • YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.

Sources

Preparation of chalcones from 1-(3-Fluoro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Fluorinated Hydroxychalcones

Executive Summary

This guide details the synthetic protocol for preparing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 1-(3-Fluoro-5-hydroxyphenyl)ethanone as the nucleophilic scaffold.[1] The simultaneous presence of a fluorine atom and a hydroxyl group on the A-ring presents unique opportunities in medicinal chemistry—fluorine enhances metabolic stability and lipophilicity, while the hydroxyl group serves as a hydrogen bond donor/acceptor for target binding or further derivatization.

The primary method described is a Base-Catalyzed Claisen-Schmidt Condensation .[1][2][3] Unlike standard acetophenones, the phenolic moiety requires specific stoichiometric adjustments to manage the phenoxide intermediate. This protocol ensures high regioselectivity for the trans-(E)-isomer and minimizes polymerization side reactions.[1]

Strategic Analysis & Mechanistic Insight

The Challenge of the Phenolic Group

In standard Claisen-Schmidt condensations, 1 equivalent of base is sufficient to generate the enolate. However, the starting material here, 1-(3-Fluoro-5-hydroxyphenyl)ethanone, contains an acidic phenolic proton (


).[1]
  • Implication: The first equivalent of base will deprotonate the phenol, forming a phenoxide anion. This anion is electron-rich, which deactivates the ketone methyl group towards enolization via resonance donation.[1]

  • Solution: We employ excess base (>2.5 equivalents) . The first equivalent neutralizes the phenol; the subsequent equivalents generate the reactive enolate required for the condensation.

Reaction Pathway Visualization

The following diagram illustrates the molecular logic, from enolate generation to the irreversible dehydration step that drives the equilibrium.

ReactionMechanism Fig 1. Mechanistic pathway of base-catalyzed condensation for phenolic acetophenones. SM 1-(3-Fluoro-5-hydroxyphenyl) ethanone Inter1 Dianion Species (Phenoxide + Enolate) SM->Inter1 Deprotonation Base Base (KOH/NaOH) (>2.5 eq) Base->Inter1 Aldol β-Hydroxy Ketone Intermediate Inter1->Aldol Nucleophilic Attack Aldehyde Substituted Benzaldehyde Aldehyde->Aldol Product (E)-Chalcone Product Aldol->Product -H2O (Dehydration) Thermodynamic Sink

Materials & Equipment

Reagents:

  • Precursor: 1-(3-Fluoro-5-hydroxyphenyl)ethanone (Purity >97%).[1]

  • Electrophile: Substituted Benzaldehyde (1.0 - 1.1 eq).[1]

  • Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets.[1]

  • Solvent: Ethanol (95% or absolute) or Methanol.[1]

  • Quenching: Hydrochloric Acid (1M or 10%).[1]

Equipment:

  • Round-bottom flask (50 mL or 100 mL) with magnetic stir bar.[1]

  • Ice-water bath.[1][4]

  • Vacuum filtration setup (Buchner funnel).[1]

  • Rotary evaporator (optional, for solvent recovery).

Experimental Protocol: Direct Base-Catalyzed Condensation

This protocol is optimized for 5.0 mmol scale. It is scalable to 100 mmol with monitoring of exotherms.

Step 1: Reagent Preparation
  • Aldehyde Solution: Dissolve the substituted benzaldehyde (5.0 mmol, 1.0 eq) in Ethanol (10 mL).

  • Base Solution: Prepare a 40% (w/v) aqueous KOH solution. (Dissolve 4g KOH in 10mL water). Note: Aqueous base is preferred over solid pellets to prevent localized hotspots.

Step 2: Reaction Initiation
  • Charge the reaction flask with 1-(3-Fluoro-5-hydroxyphenyl)ethanone (0.77 g, 5.0 mmol).

  • Add Ethanol (15 mL) and stir until fully dissolved.

  • Place the flask in an ice bath (0–5 °C).

  • Critical Step: Add the Base Solution (3.0 mL, ~20 mmol, 4 eq) dropwise over 5 minutes.

    • Observation: The solution will likely turn dark yellow or orange immediately. This is the formation of the phenoxide anion.

  • Add the Aldehyde Solution slowly to the stirring mixture.

Step 3: Reaction Maintenance
  • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 12–24 hours .

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1] The starting acetophenone spot (

      
      ) should disappear. The product usually appears as a fluorescent spot under UV (254/365 nm).
      
Step 4: Workup & Isolation (The "Acid Crash" Method)

Since the product contains a phenol, it exists as a soluble salt in the basic reaction mixture. Simple filtration will yield no product .[1] You must acidify.[1][5]

  • Pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL water .

  • While stirring, slowly add 10% HCl dropwise.

  • Monitor pH.[1][5] Continue adding acid until pH 2–3 is reached.

    • Observation: A heavy precipitate (yellow to orange solid) will form as the phenoxide is protonated and the chalcone becomes insoluble in water.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid using vacuum filtration.[1][5]

  • Wash the filter cake with cold water (3 x 20 mL) to remove excess acid and inorganic salts.

  • Wash with a small amount of cold 10% EtOH (optional) to remove unreacted aldehyde.

Step 5: Purification
  • Recrystallization: The crude solid is typically recrystallized from hot Ethanol or Methanol.[1]

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to RT, then 4°C.

  • Yield: Typical yields range from 75% to 90% .[1]

Workflow Visualization

Workflow Fig 2. Step-by-step synthetic workflow for chalcone isolation. Start Start: 1-(3-F-5-OH-phenyl)ethanone Solubilize Dissolve in EtOH (0-5°C) Start->Solubilize AddBase Add 40% KOH (4 eq) Forms Phenoxide Solubilize->AddBase AddAld Add Benzaldehyde Stir 12-24h @ RT AddBase->AddAld Quench Pour into Ice Water Acidify to pH 2-3 (HCl) AddAld->Quench Isolate Vacuum Filtration Wash with cold H2O Quench->Isolate Purify Recrystallize (EtOH) or Column Chromatography Isolate->Purify

Characterization & Data Interpretation

To validate the structure, focus on the vinylic protons in the


 NMR spectrum.
FeatureExpected Signal (1H NMR, DMSO-d6)Interpretation
H-α (Alpha) Doublet,

7.4 – 7.8 ppm
Proton adjacent to carbonyl.[1]
H-β (Beta) Doublet,

7.6 – 8.1 ppm
Proton adjacent to B-ring.[1]
Coupling (J)

Confirms (E)-Trans geometry.[1]
Phenolic OH Singlet,

9.5 – 10.5 ppm
Broad singlet,

exchangeable.
Fluorine Multiplet (aromatic region)Causes splitting of adjacent protons (

).[1]

Note on Fluorine NMR (


): 
Expect a signal around -110 to -115 ppm  (relative to 

), typical for aromatic fluorines.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate on Acidification Product formed an "oiling out" phase.Extract the aqueous mixture with Ethyl Acetate (3x), dry over

, and evaporate. Recrystallize the residue.
Low Yield Incomplete enolization due to phenol acidity.Increase base concentration to 5-6 equivalents or increase reaction time to 48h.
Cannizzaro Reaction Use of very electron-poor aldehydes.[1]Reduce base concentration or switch to acid catalysis (dry HCl gas in Ethanol).[1]
Michael Addition Nucleophilic attack on the product by excess base.Do not heat the reaction excessively. Keep at RT.

References

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2017).[1] Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link][1]

  • MDPI. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis. Retrieved from [Link][1]

  • Gordon College. (n.d.).[1] Claisen-Schmidt Condensation Protocol. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 1-(3-Fluoro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Fluoro-5-hydroxyphenyl)ethanone. Achieving high purity for this intermediate is critical for subsequent synthetic steps and ensuring the integrity of final active pharmaceutical ingredients. This document provides in-depth, field-proven insights into solvent selection, detailed experimental protocols, and robust troubleshooting for common challenges encountered during recrystallization.

Section 1: Solvent Selection Strategy

The cornerstone of a successful recrystallization is the selection of an appropriate solvent or solvent system. The principle of "like dissolves like" is a foundational guide; given that 1-(3-Fluoro-5-hydroxyphenyl)ethanone possesses a polar phenolic hydroxyl group and a ketone functionality, polar solvents are the primary candidates.[1][2] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room or sub-ambient temperatures, thereby maximizing recovery of the purified solid upon cooling.[3][4]

Solvent Selection Workflow

The following decision-making workflow provides a systematic approach to identifying the optimal solvent system for your specific sample.

Solvent_Selection_Workflow start Start: Crude 1-(3-Fluoro-5-hydroxyphenyl)ethanone test_polar_protic Test Solubility in Polar Protic Solvents (e.g., Ethanol, Water, Isopropanol) start->test_polar_protic test_polar_aprotic Test Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) start->test_polar_aprotic eval_single Evaluate Solubility Profile: High solubility when hot? Low solubility when cold? test_polar_protic->eval_single test_polar_aprotic->eval_single single_solvent SUCCESS: Proceed with Single-Solvent Recrystallization eval_single->single_solvent Yes mixed_solvent_path FAILURE: No single solvent is ideal. Proceed to Mixed-Solvent System. eval_single->mixed_solvent_path No select_good Select a 'Good' Solvent (Compound is highly soluble) mixed_solvent_path->select_good select_poor Select a Miscible 'Poor' Solvent (Anti-Solvent) (Compound is poorly soluble) select_good->select_poor perform_mixed Perform Mixed-Solvent Recrystallization select_poor->perform_mixed

Caption: Logical workflow for selecting a recrystallization solvent.

Candidate Solvents

Based on the structure of the target compound, the following solvents are recommended for initial screening. The choice may depend on the specific impurities present in the crude material.

SolventBoiling Point (°C)Relative PolarityKey Considerations & Potential Role
Water 1001.000Good for highly polar compounds.[5] Likely an effective anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.[6]
Ethanol 780.654Excellent general-purpose polar protic solvent.[5] Good candidate for a single-solvent system or as the 'good' solvent in a mixed system with water.
Isopropanol 820.546Similar to ethanol but slightly less polar. Can be a good alternative if the compound is too soluble in ethanol.
Acetone 560.355Strong polar aprotic solvent. Often effective for ketones.[2] Its high volatility simplifies drying.[1]
Ethyl Acetate 770.228Medium polarity solvent. Can be effective if impurities are highly polar or nonpolar.
Toluene 1110.099Good for aromatic compounds.[1] May be useful as the 'good' solvent with a nonpolar anti-solvent if the compound is less polar than anticipated.
Hexane/Heptane ~69 / ~98~0.009 / ~0.012Nonpolar solvents. The compound is expected to be poorly soluble. Excellent candidates for use as an anti-solvent with a more polar 'good' solvent like dichloromethane or ethyl acetate.[7]

Data compiled from multiple sources.[8][9]

Section 2: Experimental Protocols

The following protocols are standardized methodologies. Always perform initial solubility tests with small quantities (~50-100 mg) of crude material before committing to a bulk purification. [3]

General Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent to Just Dissolve Solid start->add_solvent hot_filter_q Insoluble Impurities Present? add_solvent->hot_filter_q hot_filter Perform Hot Gravity Filtration hot_filter_q->hot_filter Yes cool_slow Allow Filtrate to Cool Slowly to Room Temperature hot_filter_q->cool_slow No hot_filter->cool_slow ice_bath Cool in Ice Bath to Maximize Crystal Formation cool_slow->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals Under Vacuum wash->dry end End: High-Purity Crystals dry->end

Caption: Standard workflow for a single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
  • Dissolution: Place the crude 1-(3-Fluoro-5-hydroxyphenyl)ethanone in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small increments until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to create a saturated solution, which ensures maximum yield upon cooling.[5][10]

  • Hot Filtration (Optional): If insoluble impurities are observed, add a slight excess of hot solvent (~5-10% more) to prevent premature crystallization.[11] Pre-heat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly filter the hot solution.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the growing crystal lattice.[10]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some residual solubility even in the cold solvent.[7]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

This technique is employed when no single solvent provides the ideal solubility profile.[13] A pair of miscible solvents is used: one in which the compound is soluble (the 'good' solvent) and one in which it is insoluble (the 'anti-solvent' or 'poor' solvent).[14][15]

  • Dissolution: Dissolve the crude solid in the minimum amount of the 'good' solvent (e.g., hot ethanol) in an Erlenmeyer flask, following Step 1 of the single-solvent protocol.

  • Addition of Anti-Solvent: While the solution is still hot, add the 'poor' solvent (e.g., hot water) dropwise with constant swirling. Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed.[14][15] Causality: The turbidity indicates that the solution has become saturated and the compound is beginning to precipitate.

  • Clarification: Add a few drops of the 'good' solvent (hot ethanol) back into the mixture, just enough to redissolve the cloudiness and produce a clear, saturated solution.[14]

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For washing the crystals (Step 5), use an ice-cold mixture of the two solvents in the approximate ratio that induced crystallization.

Section 3: Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or if the concentration of the solute is too high.[11] This is particularly common with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point.

  • Solution 1: Add More Solvent: The most common fix is to reheat the solution to redissolve the oil. Then, add more of the primary solvent (or the 'good' solvent in a mixed system) to decrease the saturation point.[11][16] This ensures that the compound will precipitate at a lower temperature, hopefully below its melting point.

  • Solution 2: Slow Down Cooling: Rapid cooling can favor oil formation. After redissolving the oil, allow the flask to cool much more slowly. You can insulate the flask to slow heat loss.

  • Solution 3: Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling solvent or a different mixed-solvent system.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is a common issue that can arise from two primary causes: using too much solvent or the formation of a stable supersaturated solution.[11][17]

  • Solution 1: Reduce Solvent Volume: If too much solvent was used, the solution is not saturated enough for crystals to form.[17] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, attempt the cooling process again.

  • Solution 2: Induce Crystallization: If the solution is supersaturated, nucleation is required.[17]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution. A seed crystal acts as a template for further crystal growth.[1]

Q: The recrystallization resulted in a very low yield. How can I improve it?

A: A low yield is often traced back to procedural issues rather than a fundamental flaw in the solvent choice.

  • Cause 1: Too Much Solvent: As described above, using more than the minimum amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[16]

  • Cause 2: Premature Filtration: If the compound crystallizes in the funnel during hot filtration, this portion of the product is lost. Ensure the solution and filtration apparatus are sufficiently hot.[7]

  • Cause 3: Improper Washing: Washing the final crystals with solvent that is not ice-cold, or with too large a volume of solvent, will dissolve and wash away a portion of your product.

  • Remedy: Second Crop Recovery: Do not discard the mother liquor (the filtrate). You can often recover a "second crop" of crystals by boiling off a portion of the solvent to re-concentrate the solution and repeating the cooling process.[18] Note that second-crop crystals may be less pure than the first.

Q: The final crystals are colored, but the pure compound should be colorless. What went wrong?

A: The presence of color indicates that colored impurities are co-crystallizing with your product.

  • Solution 1: Activated Charcoal: Before the hot filtration step, add a very small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb many colored, polar impurities.[19] You must then perform a hot gravity filtration to remove the charcoal particles. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.[19] Also, be aware that some phenolic compounds can interact with impurities on charcoal, potentially introducing new colored species.[19] Use sparingly.

  • Solution 2: Slower Cooling: Rapid crystal formation can physically trap impurities within the crystal lattice.[7] Ensuring a slow cooling rate allows for more selective crystallization.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which solvent system is the best starting point for 1-(3-Fluoro-5-hydroxyphenyl)ethanone? A1: Based on its structure (aromatic, ketone, phenol), an ethanol/water mixed-solvent system is an excellent and highly recommended starting point. The compound should be readily soluble in hot ethanol ('good' solvent) and poorly soluble in water ('poor' solvent). This combination offers a wide range of polarities and is generally effective for purifying polar organic molecules. Alternatively, a single-solvent recrystallization from isopropanol or a mixed system of ethyl acetate/heptane could be explored.

Q2: How do I choose the right solvent pair for a mixed-solvent recrystallization? A2: The two solvents must be completely miscible with each other (e.g., ethanol and water, acetone and water, ethyl acetate and hexane).[6][13] You need one solvent that dissolves the compound very well (the 'good' solvent) and one that dissolves it poorly (the 'anti-solvent').[14] The key is to find a pair where the addition of the anti-solvent gradually and controllably reduces the solubility of your compound in the hot solution.

Q3: Can I reuse the mother liquor? A3: Yes. As mentioned in the troubleshooting guide, the mother liquor contains dissolved product. It is common practice to concentrate the mother liquor (e.g., using a rotary evaporator) to obtain a second crop of crystals.[18] This maximizes your overall yield. However, be aware that impurities are also concentrated in the mother liquor, so the second crop will likely be less pure than the first and may require a separate recrystallization.

Q4: Why is slow and undisturbed cooling so critical for achieving high purity? A4: Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows this process to occur in a controlled manner, giving molecules of the correct geometry time to arrange themselves properly while rejecting impurity molecules, which do not fit well into the lattice.[1] Rapid cooling or agitation can cause the compound to precipitate too quickly, trapping impurities and solvent within the crystals, which undermines the entire purification process.[7][16]

References

  • Recrystallization. (n.d.). In Purdue University Department of Chemistry Resources.
  • Solvent Choice. (n.d.). In University of York, Department of Chemistry Teaching Labs.
  • Mixed-solvent recrystallisation. (n.d.). In University of York, Department of Chemistry Teaching Labs.
  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). In University of Rochester, Department of Chemistry.
  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Recrystallization - Single Solvent & Two Solvent Methods. (n.d.). University of Toronto Scarborough, Department of Physical & Environmental Sciences.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis, Science Learning Center.
  • Mixed Solvent Recrystallization. (n.d.). University of California, Irvine, Department of Chemistry.
  • Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare. Retrieved from [Link]

  • 1-(3-Fluoro-4-hydroxyphenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Solubility of 1-(3-fluorophenyl)ethanone. (n.d.). Solubility of Things. Retrieved from [Link]

  • Second Crop Crystallization. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Acetophenone purification. (1984). U.S. Patent No. 4,433,173.
  • Recrystallization. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Recrystallization Summary. (n.d.). Saddleback College.
  • Problems with Recrystallisations. (n.d.). In University of York, Department of Chemistry Teaching Labs.
  • Phenacyl bromide and acetophenone separation. (2025, May 11). Chemistry Stack Exchange. Retrieved from [Link]

  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

  • 1-(3-hydroxyphenyl)ethanone. (n.d.). NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Experiment 2: Recrystallization. (n.d.). Athabasca University.
  • 1-(3-Fluoro-5-hydroxyphenyl)ethanone. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Solvents and solubilities. (n.d.). MicroChemicals. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry.
  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone. (2019). ResearchGate. Retrieved from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). University of Minnesota, Department of Chemistry.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 1-(3-Fluoro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, fluorinated aromatic compounds are of paramount importance. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 1-(3-Fluoro-5-hydroxyphenyl)ethanone is a key synthetic intermediate, serving as a versatile building block for more complex bioactive molecules. Its precise structural characterization is a non-negotiable prerequisite for its use in synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the unambiguous structural elucidation of such organic molecules. The presence of both proton (¹H) and fluorine (¹⁹F) nuclei—both with a nuclear spin of I = ½ and high natural abundance—provides a powerful dual-probe system for analysis.[1][2] This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 1-(3-Fluoro-5-hydroxyphenyl)ethanone. We will delve into the causality behind experimental choices, interpret the spectral data in detail, and perform a comparative analysis with structurally related analogues to highlight the profound influence of fluorine substitution on NMR parameters.

Experimental Protocols

The acquisition of high-quality, reproducible NMR data hinges on meticulous sample preparation and correctly chosen experimental parameters. The protocols described below are designed to be a self-validating system for the characterization of this and similar analytes.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-15 mg of 1-(3-Fluoro-5-hydroxyphenyl)ethanone.

  • Solvent Selection & Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Rationale: DMSO-d₆ is the solvent of choice for several key reasons. Firstly, its strong hydrogen-bond accepting nature slows down the chemical exchange rate of the acidic phenolic hydroxyl (-OH) proton.[3][4] This prevents the signal from broadening into the baseline or exchanging with residual water, often allowing for the observation of its coupling to adjacent aromatic protons. Secondly, it is an excellent solvent for a wide range of polar organic compounds.

  • Homogenization: Gently vortex the NMR tube until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Internal Standard (Optional but Recommended): While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for ¹H referencing, tetramethylsilane (TMS) can be added for ultimate precision (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like trifluorotoluene or hexafluorobenzene may be used, though modern spectrometers can perform referencing without one.[5]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Spectroscopy:

    • Experiment: Standard one-dimensional proton experiment (e.g., Bruker's zg30).

    • Acquisition Parameters:

      • Pulse Angle: 30° (A smaller flip angle reduces experiment time without significantly compromising signal for qualitative analysis).

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay (d1): 2 seconds. A longer delay (5x T₁) is required for accurate integration but is not critical for structural confirmation.

      • Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

    • Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve signal-to-noise without sacrificing resolution. Phase and baseline correct the spectrum carefully.

  • ¹⁹F NMR Spectroscopy:

    • Experiment: Standard one-dimensional fluorine experiment, often with proton decoupling (e.g., Bruker's zgfhigqn).[6]

    • Acquisition Parameters:

      • Decoupling: Use broadband proton decoupling to simplify the fluorine spectrum to a single resonance, which confirms the presence of one unique fluorine environment. A coupled spectrum should also be acquired to observe ¹H-¹⁹F couplings.

      • Spectral Width: A wide range, e.g., +50 to -250 ppm, is initially recommended to locate the signal, which can then be narrowed. Aryl fluorides typically appear between -100 and -140 ppm.[7]

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16-64 scans.

    • Processing: Process similarly to the ¹H spectrum.

NMR Data Analysis of 1-(3-Fluoro-5-hydroxyphenyl)ethanone

The structure of 1-(3-Fluoro-5-hydroxyphenyl)ethanone with proton numbering is shown below. This numbering will be used for all spectral assignments.

Caption: Structure of 1-(3-Fluoro-5-hydroxyphenyl)ethanone with proton labeling.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
  • δ 10.15 (s, 1H, -OH): This downfield singlet corresponds to the phenolic hydroxyl proton. Its chemical shift is variable and dependent on concentration and temperature but is typically observed far downfield in DMSO-d₆ due to strong hydrogen bonding with the solvent.[8] The signal is a singlet, indicating no observable coupling to the aromatic protons, which can sometimes occur if the exchange rate is still fast enough on the NMR timescale.

  • δ 7.18 (ddd, 1H, H4): This signal is assigned to the proton at the C4 position. It appears as a doublet of doublet of doublets.

    • The primary splitting is a doublet from coupling to the adjacent fluorine atom (³JHF ≈ 9.5 Hz).

    • The second splitting is a doublet from ortho-coupling to H2 (JH4-H2 ≈ 2.0 Hz, a meta coupling).

    • The third splitting is a doublet from ortho-coupling to H6 (JH4-H6 ≈ 2.0 Hz, another meta coupling).

  • δ 7.05 (m, 1H, H2): This multiplet is assigned to the proton at the C2 position. It is coupled to H4 (JH2-H4 ≈ 2.0 Hz, meta), H6 (JH2-H6 ≈ 2.0 Hz, para), and the fluorine atom (JHF, ortho).

  • δ 6.80 (m, 1H, H6): This multiplet, the most upfield of the aromatic signals, is assigned to H6. Its upfield shift is due to the combined electron-donating effects of the hydroxyl group in the ortho position. It is coupled to H2, H4, and the fluorine atom.

  • δ 2.54 (s, 3H, -CH₃): This sharp singlet integrating to three protons is characteristic of the acetyl methyl group. Its chemical shift is influenced by the deshielding effect of the adjacent carbonyl group.

¹⁹F NMR Spectrum Analysis (376 MHz, DMSO-d₆, ¹H-decoupled)
  • δ -109.5 (s): In the proton-decoupled spectrum, a single sharp signal is observed in the typical range for an aryl fluoride.[7] This confirms the presence of a single, unique fluorine environment in the molecule.

  • With Proton Coupling: In the non-decoupled spectrum, this signal would appear as a multiplet, specifically a triplet of triplets, due to coupling with the two ortho protons (H2, H4) and the meta proton (H6). The magnitude of nJHF coupling constants provides invaluable structural information.[9][10]

Data Summary: 1-(3-Fluoro-5-hydroxyphenyl)ethanone
Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
-OH~10.15s (broad)-1H
H47.18ddd³JHF=9.5, JH4-H2=2.0, JH4-H6=2.01H
H27.05m-1H
H66.80m-1H
-CH₃2.54s-3H
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) -
¹⁹F-109.5s (decoupled)--

Comparative NMR Analysis

To fully appreciate the spectral features of our target molecule, we compare it with its non-fluorinated parent compound, 1-(3-hydroxyphenyl)ethanone, and a positional isomer, 1-(4-fluoro-3-hydroxyphenyl)ethanone.

Sources

Decoding Molecular Blueprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-fluoro-5-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of novel compounds is a cornerstone of progress. Mass spectrometry stands as a pivotal technique in this endeavor, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation of 3-fluoro-5-hydroxyacetophenone, a substituted aromatic ketone of interest in medicinal chemistry and material science.

The Logic of Fragmentation: An Introduction

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1] This excess energy is dissipated through a series of fragmentation events, breaking the molecule into smaller, charged fragments. The pattern of these fragments provides a veritable fingerprint of the molecule's structure. The stability of the resulting fragments, governed by principles of resonance and inductive effects, dictates the most probable fragmentation pathways.[2]

Comparative Fragmentation Analysis

To construct a reliable fragmentation model for 3-fluoro-5-hydroxyacetophenone (Molecular Weight: 154.14 g/mol ), we will examine the established fragmentation of key structural components.

The Acetophenone Backbone: The Primary Cleavage

Acetophenone, the parent structure, provides the fundamental fragmentation pathway for aromatic ketones.[3] Its mass spectrum is characterized by a prominent molecular ion peak (m/z 120) and a base peak at m/z 105.[4][5][6][7][8] This dominant fragmentation is the result of an alpha-cleavage, entailing the loss of a methyl radical (•CH₃) to form the highly stable benzoyl cation.[4][8]

G cluster_acetophenone Acetophenone Fragmentation Acetophenone (m/z 120) Acetophenone (m/z 120) Benzoyl cation (m/z 105) Benzoyl cation (m/z 105) Acetophenone (m/z 120)->Benzoyl cation (m/z 105) - •CH₃ Phenyl cation (m/z 77) Phenyl cation (m/z 77) Benzoyl cation (m/z 105)->Phenyl cation (m/z 77) - CO

Further fragmentation of the benzoyl cation involves the loss of a neutral carbon monoxide (CO) molecule to yield the phenyl cation at m/z 77.[4]

The Influence of the Hydroxyl Group: Insights from 3-Hydroxyacetophenone

The presence of a hydroxyl group, as seen in 3-hydroxyacetophenone (Molecular Weight: 136.15 g/mol ), introduces additional fragmentation pathways.[9][10][11] While the alpha-cleavage to lose a methyl group remains a significant event, the hydroxyl group facilitates other cleavages. The mass spectrum of 3'-hydroxyacetophenone shows a strong molecular ion peak at m/z 136 and a significant peak at m/z 93.[9] This corresponds to the loss of an acetyl radical (•COCH₃). Phenols are also known to undergo the loss of CO and a hydrogen radical.[12][13][14]

G cluster_hydroxyacetophenone 3-Hydroxyacetophenone Fragmentation 3-Hydroxyacetophenone (m/z 136) 3-Hydroxyacetophenone (m/z 136) Fragment (m/z 121) Fragment (m/z 121) 3-Hydroxyacetophenone (m/z 136)->Fragment (m/z 121) - •CH₃ Fragment (m/z 93) Fragment (m/z 93) 3-Hydroxyacetophenone (m/z 136)->Fragment (m/z 93) - •COCH₃

The Role of the Fluoro Group: Lessons from a Structural Isomer

The fragmentation of fluorinated aromatic compounds can be complex, with potential losses of F•, HF, or COF•.[15][16][17] The mass spectrum of the isomeric 5-fluoro-2-hydroxyacetophenone (Molecular Weight: 154.14 g/mol ), available in the NIST database, offers the most direct comparison.[18][19] Its spectrum displays a strong molecular ion peak at m/z 154. A prominent peak is observed at m/z 139, corresponding to the loss of a methyl group (•CH₃). Another significant fragment appears at m/z 111, which can be attributed to the subsequent loss of carbon monoxide (CO) from the m/z 139 fragment.

G cluster_fluoroacetophenone 5-Fluoro-2-hydroxyacetophenone Fragmentation 5-Fluoro-2-hydroxyacetophenone (m/z 154) 5-Fluoro-2-hydroxyacetophenone (m/z 154) Fragment (m/z 139) Fragment (m/z 139) 5-Fluoro-2-hydroxyacetophenone (m/z 154)->Fragment (m/z 139) - •CH₃ Fragment (m/z 111) Fragment (m/z 111) Fragment (m/z 139)->Fragment (m/z 111) - CO

Predicted Fragmentation Pattern of 3-fluoro-5-hydroxyacetophenone

Based on the comparative analysis above, we can now propose the most likely fragmentation pathways for 3-fluoro-5-hydroxyacetophenone.

Table 1: Predicted Major Fragments for 3-fluoro-5-hydroxyacetophenone

m/zProposed FragmentCorresponding Loss
154Molecular Ion [C₈H₇FO₂]⁺•-
139[M - CH₃]⁺Methyl radical (•CH₃)
111[M - CH₃ - CO]⁺Methyl radical and Carbon Monoxide
126[M - CO]⁺•Carbon Monoxide
98[M - CO - CO]⁺•Two molecules of Carbon Monoxide
95[M - COCH₃]⁺Acetyl radical (•COCH₃)

The initial and most favorable fragmentation is expected to be the alpha-cleavage with the loss of a methyl radical to form a highly stabilized acylium ion at m/z 139 . This fragment is anticipated to be the base peak in the spectrum.

Subsequent fragmentation of the m/z 139 ion through the loss of a neutral carbon monoxide molecule will likely produce a significant peak at m/z 111 .

The presence of the hydroxyl group may also facilitate the loss of a carbon monoxide molecule directly from the molecular ion, leading to a fragment at m/z 126 . Further loss of CO could then lead to a fragment at m/z 98 .

Finally, cleavage of the bond between the aromatic ring and the acetyl group could result in the loss of an acetyl radical, giving rise to a fragment at m/z 95 .

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to verify these predictions, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve a small amount of 3-fluoro-5-hydroxyacetophenone in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

Alternative Analytical Techniques

While EI-MS is a powerful tool for structural elucidation, a comprehensive analysis should be corroborated by other techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive information about the carbon-hydrogen framework and the positions of the substituents on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Conclusion

By systematically comparing the fragmentation patterns of related compounds, we have constructed a robust hypothesis for the mass spectrum of 3-fluoro-5-hydroxyacetophenone. The predicted fragmentation pathways, dominated by the loss of a methyl radical followed by carbon monoxide, provide a clear roadmap for the interpretation of experimental data. This guide serves as a testament to the power of predictive analysis based on fundamental principles of mass spectrometry, enabling researchers to approach the structural elucidation of novel compounds with confidence and precision.

References

  • American Chemical Society. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link]

  • PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]

  • Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]

  • ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. [Link]

  • ResearchGate. Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... [Link]

  • YouTube. Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Slideshare. Msc alcohols, phenols, ethers. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • ResearchGate. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. [Link]

  • Michigan State University. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

  • University of Colorado Boulder. Mass spectral interpretation. [Link]

  • Chegg. Show the fragmentation for the acetophenone shown on the mass spectrum... [Link]

  • MS Example Acetophenone (C8H8O): FM = 120. [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Filo. Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

  • Wiley Online Library. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

  • ChemConnections. Mass Spectrometry Fragmentation. [Link]

  • NIST WebBook. 5-Fluoro-2-hydroxyacetophenone. [Link]

  • Semantic Scholar. Mass spectral correlations for some fluorinated alkanes. [Link]

  • PubChem. 3-Hydroxyacetophenone. [Link]

  • Wikipedia. 3-Hydroxyacetophenone. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 1-(3-Fluoro-5-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-(3-fluoro-5-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will explore the development and subsequent validation of a highly optimized, stability-indicating method (Method A) and compare its performance against a more generic, alternative isocratic method (Method B). The experimental design, validation protocols, and resulting data are presented to guide researchers and drug development professionals in establishing robust analytical procedures fit for their intended purpose, in alignment with international regulatory standards.

Introduction: The Analytical Challenge

1-(3-Fluoro-5-hydroxyphenyl)ethanone is a substituted phenolic ketone whose purity is critical for the quality and safety of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is required to quantify its purity and to detect and quantify any process-related impurities or degradation products. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) in guidelines Q2(R1) and the recently revised Q2(R2), which provide a framework for validating analytical procedures[1][3][4].

The primary goal is to develop a stability-indicating method—an analytical procedure capable of accurately measuring the drug substance in the presence of its degradation products, impurities, and excipients. Forced degradation studies are therefore an integral part of the validation process to demonstrate specificity[5][6][7].

Comparative HPLC Methodologies

The selection of chromatographic conditions is paramount for achieving adequate separation and quantification. Below, we compare two distinct approaches.

Method A: Optimized Gradient Reverse-Phase HPLC (RP-HPLC)

This method was developed to provide high-resolution separation of the main component from potential impurities in a short analysis time.

  • Rationale for Selection: The use of a modern C18 column with a smaller particle size enhances efficiency and peak sharpness. A gradient elution is employed to resolve early-eluting polar impurities and later-eluting non-polar impurities effectively. The acidic mobile phase (formic acid) helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time reproducibility. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Table 1: Chromatographic Conditions for Method A

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 8 min; hold at 90% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Run Time 12 minutes
Method B: Alternative Isocratic RP-HPLC

This method represents a more traditional, less optimized approach that might be used for initial screening.

  • Rationale for Comparison: This method uses a standard C18 column and an isocratic mobile phase. While simpler to set up, isocratic methods can suffer from compromises: poor resolution of early-eluting compounds and excessively long retention times for late-eluting compounds, leading to broader peaks and longer run times.

Table 2: Chromatographic Conditions for Method B

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column Standard C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes

The Validation Workflow: A Systematic Approach

The validation of Method A was conducted following ICH Q2(R1) guidelines to demonstrate its fitness for purpose[2][8]. The workflow ensures that the method is reliable, reproducible, and accurate for the intended analysis.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development & Optimization (Method A) Protocol Draft Validation Protocol (Based on ICH Q2(R1)) Dev->Protocol Params Define Performance Characteristics & Criteria Protocol->Params Specifies Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Data Compile & Analyze Data Specificity->Data Linearity->Data Accuracy->Data Precision->Data Limits->Data Robustness->Data Report Validation Report Data->Report Summarizes

Caption: Workflow for HPLC Method Validation.

Experimental Protocols & Comparative Data

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed by injecting a standard solution multiple times to ensure the chromatographic system is performing adequately.

  • Protocol: A solution of 1-(3-fluoro-5-hydroxyphenyl)ethanone (100 µg/mL) was injected six times.

  • Acceptance Criteria: Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area < 2.0%.

Table 3: System Suitability Comparison

ParameterMethod AMethod BAcceptance Criteria
Tailing Factor1.11.6≤ 2.0
Theoretical Plates9,5003,200> 2000
%RSD (Peak Area, n=6)0.4%1.1%< 2.0%

Insight: Method A shows significantly higher plate count (efficiency) and lower variability, indicating a more robust and reliable system performance.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants[1][2]. Forced degradation studies are conducted to produce these potential degradants.

  • Protocol: The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to induce degradation (target of 5-20% degradation)[9][10]. The stressed samples were then analyzed to see if the degradation products were separated from the main peak. Peak purity was assessed using a photodiode array (PDA) detector.

Table 4: Forced Degradation Conditions

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 4 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 80°C for 48 hours
Photolytic ICH Q1B conditions (1.2 million lux hours visible, 200 W h/m² UV)

Table 5: Specificity Results Comparison

ParameterMethod AMethod B
Resolution (Main Peak vs. Closest Degradant) 3.51.3 (Partial Co-elution)
Peak Purity (Main Peak in Stressed Samples) Pass (Purity Angle < Purity Threshold)Fail (Purity Angle > Purity Threshold)
Mass Balance 98.5% - 101.2%92.1% - 97.5% (Poor)

Insight: Method A successfully resolved all degradation products from the main analyte peak, proving it is stability-indicating. Method B failed to separate a key degradant and showed poor mass balance, making it unsuitable for purity analysis.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A series of solutions were prepared from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve was plotted, and the correlation coefficient (r²) was determined.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Table 6: Linearity Comparison

ParameterMethod AMethod BAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80-120% of test concentration[2]
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-intercept Bias < 2% of response at 100%< 5% of response at 100%N/A

Insight: Both methods show acceptable linearity, but Method A demonstrates a stronger correlation and less bias, indicating higher accuracy across the range.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed using a recovery study.

  • Protocol: The drug product matrix was spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery was calculated for each level.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Table 7: Accuracy (Recovery) Comparison

Spike LevelMethod A (% Recovery)Method B (% Recovery)
80% 99.5%96.8%
100% 100.3%103.5%
120% 101.1%97.2%
Mean Recovery 100.3% 99.2%

Insight: Method A provides consistently higher and more accurate recovery values across all levels compared to Method B.

Precision

Precision is the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Protocol:

    • Repeatability: Six replicate samples were prepared and analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

  • Acceptance Criteria: %RSD ≤ 2.0%.

Table 8: Precision Comparison

ParameterMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 0.5%1.8%≤ 2.0%
Intermediate Precision (n=12) 0.8%2.5%≤ 2.0%

Insight: Method A is significantly more precise. Method B fails the acceptance criteria for intermediate precision, indicating it is not sufficiently rugged for routine use.

LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ must be precise and accurate.

Table 9: Sensitivity Comparison

ParameterMethod AMethod B
LOD (µg/mL) 0.050.20
LOQ (µg/mL) 0.150.60

Insight: Method A is approximately four times more sensitive than Method B, making it far superior for quantifying trace-level impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Key parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) were slightly varied.

  • Acceptance Criteria: System suitability parameters must still be met, and peak areas should not significantly change.

Table 10: Robustness Comparison

Parameter VariationMethod A ResultMethod B Result
Flow Rate (±10%) System suitability passRetention time shift > 15%
Temperature (±2 °C) System suitability passSystem suitability pass
Mobile Phase (±2% Organic) System suitability passResolution failure

Insight: Method A is highly robust, whereas the performance of Method B is highly sensitive to minor changes, particularly in mobile phase composition, making it unreliable for routine laboratory use.

Conclusion and Recommendation

This comparative guide demonstrates the critical importance of systematic method development and rigorous validation.

  • Method A (Optimized Gradient) successfully met all ICH validation criteria. Its high specificity, proven through forced degradation studies, confirms it as a stability-indicating method suitable for the purity analysis of 1-(3-fluoro-5-hydroxyphenyl)ethanone in a regulated environment. Its superior precision, accuracy, sensitivity, and robustness ensure reliable data quality.

  • Method B (Alternative Isocratic) failed key validation parameters, including specificity, intermediate precision, and robustness. The partial co-elution of a degradation product renders it unsuitable for accurately determining purity.

Therefore, Method A is unequivocally recommended for the quality control and stability testing of 1-(3-fluoro-5-hydroxyphenyl)ethanone. This guide underscores that while simpler methods may seem appealing, an investment in developing a robust, optimized, and fully validated analytical procedure is essential for ensuring scientific integrity and regulatory compliance in drug development.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: European Compliance Academy URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: The role of forced degradation studies in stability indicating HPLC method development Source: ResearchGate URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: SciSpace URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Validation/Verification of Analytical Procedures Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

Sources

Benchmarking Reference Standards for 1-(3-Fluoro-5-hydroxyphenyl)ethanone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

1-(3-Fluoro-5-hydroxyphenyl)ethanone (CAS: 1215206-52-2), also known as 3'-Fluoro-5'-hydroxyacetophenone, is a critical building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bio-active compounds.

In drug development, the integrity of this intermediate defines the purity of the final API. However, its analysis presents a specific challenge: Regio-isomerism. The meta-substitution pattern (3-fluoro, 5-hydroxy) is thermodynamically sensitive. Commercially available "reagent grade" materials often contain significant levels of the ortho-fluoro or para-fluoro isomers, which are difficult to resolve on standard C18 gradients without optimized method development.

This guide objectively compares reference standard grades and provides a self-validating workflow to characterize this molecule when a pharmacopeial Primary Standard is unavailable.

The Comparative Landscape: Selecting the Right Standard

Not all reference materials are created equal.[1][2] For an intermediate like 1-(3-Fluoro-5-hydroxyphenyl)ethanone, researchers often face a choice between expensive custom synthesis CRMs or readily available catalog reagents.

Table 1: Reference Standard Tier Comparison
FeatureCertified Reference Material (CRM) Secondary / Working Standard Reagent Grade (Catalog)
Primary Use Release testing, Method Validation (ICH Q2)Routine QC, In-process controlSynthesis starting material
Traceability SI-traceable (via NIST/BIPM)Traceable to CRMNone
Content Assignment Mass Balance (HPLC + TGA + KF + ROI) or qNMRAssayed against CRMArea % (usually overestimates purity)
Uncertainty Explicitly stated (e.g., 99.1% ± 0.3%)Derived from CRM uncertaintyUnknown
Isomeric Purity Quantified and identifiedQuantifiedOften co-eluting isomers included in "purity"
Cost


$

Expert Insight: Do not use Reagent Grade material for quantitative assay validation. Reagent COAs often report "Purity >98%" based on UV Area %. If the extinction coefficients of the 3-fluoro and 2-fluoro isomers are similar, a 10% isomeric impurity could be completely masked, leading to a 10% mass balance error in your reaction yield calculations.

Critical Quality Attributes & Impurity Origins

To understand what you are analyzing, you must understand where the impurities come from. The synthesis of this ketone typically involves Friedel-Crafts acylation or Fries rearrangement, both of which are prone to positional isomerism.

Visualization 1: Impurity Origin & Isomerism Pathway

ImpurityPathway Start Starting Material (3-Fluorophenol) Reaction Acetylation (Friedel-Crafts) Start->Reaction Ac2O / AlCl3 Target TARGET 1-(3-Fluoro-5-hydroxyphenyl)ethanone (Meta-substitution) Reaction->Target Major Product Impurity1 Impurity A (Isomer) 1-(2-Fluoro-4-hydroxyphenyl)ethanone (Ortho-substitution) Reaction->Impurity1 Regio-selectivity failure Impurity2 Impurity B (Over-reaction) Di-acetylated species Reaction->Impurity2 Excess Reagent

Figure 1: Synthetic origin of critical isomeric impurities. Note that Impurity A (Ortho-isomer) often co-elutes with the target in standard generic gradients.

Experimental Validation: The "Self-Validating" Protocol

When a USP/EP reference standard is not available for this specific CAS, you must characterize your own In-House Primary Standard. The Gold Standard method for this is Quantitative NMR (qNMR) , as it is a primary ratio method independent of reference standards for the analyte itself.[3]

Protocol A: Purity Assignment via qNMR

Rationale: qNMR relies on the integration ratio between the analyte and a certified Internal Standard (IS). It does not require a reference standard of the analyte itself.[3]

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable).

    • Why: Maleic acid provides a sharp singlet at ~6.3 ppm (D2O/DMSO), distinct from the aromatic protons of the acetophenone (6.5–7.5 ppm).

  • Solvent: DMSO-d6 (Ensures solubility of both the phenolic ketone and Maleic acid).

  • Procedure:

    • Weigh ~20 mg of Sample (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H-NMR with T1 relaxation delay > 30s (essential for quantitative integration).

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weighed mass.[4]
Protocol B: HPLC-UV Method for Isomer Resolution

Rationale: The phenolic hydroxyl group makes the molecule acidic (pKa ~8-10). To prevent peak tailing and ensure stable retention, the mobile phase must be acidified.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Temperature: 30°C.

Data Interpretation:

  • The 3-fluoro-5-hydroxy target typically elutes after the more polar di-hydroxy impurities but before the non-fluorinated acetophenone.

  • Resolution (Rs): Ensure Rs > 1.5 between the target peak and the nearest isomeric impurity (often the 2-fluoro isomer).

Characterization Workflow

To establish a defensible reference standard for regulatory filing, follow this workflow. This visualizes the "Self-Validating System" requirement.

Visualization 2: Reference Standard Qualification Workflow

QualificationWorkflow Material Raw Material (Synthesis Batch) Qual Qualitative ID (MS, IR, 1H-NMR) Material->Qual Purity Purity Assessment Material->Purity qNMR qNMR (Primary Assay) Determines Absolute Content Purity->qNMR Absolute Value HPLC HPLC-UV Determines Impurity Profile Purity->HPLC Relative % Residuals Residual Solvents/Water (GC-HS, KF) Purity->Residuals COA Generate COA Assign 'Working Standard' Status qNMR->COA Cross-Check Calc Mass Balance Calculation 100% - (Impurities + Water + Solvents) HPLC->Calc Residuals->Calc Calc->COA Final Assignment

Figure 2: Workflow for qualifying an in-house reference standard using orthogonal methods (qNMR and Mass Balance).

Stability and Storage Recommendations

  • Hygroscopicity: As a phenolic ketone, the substance is moderately hygroscopic. Store in desiccated conditions.

  • Oxidation: Phenolic protons are susceptible to oxidative coupling. Store under inert gas (Argon/Nitrogen) at -20°C for long-term reference standard stability.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5] Establishes the global framework for analytical method validation.

  • USP General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia. Provides the regulatory basis for using qNMR for purity assignment.

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Guidance on selecting internal standards like Maleic Acid for qNMR.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation in qNMR. Journal of Medicinal Chemistry, 55(10), 4931-4941. (Demonstrates the superiority of qNMR over chromatographic area % for reference standards).

Sources

Comparative Lipophilicity (LogP) Guide: 1-(3-Fluoro-5-hydroxyphenyl)ethanone vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Hydroxyl Interplay

In medicinal chemistry, the simultaneous incorporation of a hydroxyl group (-OH) and a fluorine atom (-F) onto an aromatic scaffold is a precision tactic. The target molecule, 1-(3-Fluoro-5-hydroxyphenyl)ethanone (CAS: 1214333-95-5), represents a classic "push-pull" lipophilicity case study.

While the hydroxyl group typically lowers LogP (increasing water solubility) via hydrogen bond donation, the meta-fluorine atom counteracts this by increasing the hydrophobic surface area and modulating the acidity (pKa) of the phenol.

Key Technical Insight: Unlike simple alkyl analogs, this molecule exhibits a significant divergence between LogP (neutral species) and LogD


  (physiological pH). Due to the electron-withdrawing inductive effect (-I) of the fluorine, the phenolic proton is more acidic than in non-fluorinated analogs. This guide provides the comparative data and the validated HPLC protocol (OECD 117) required to accurately characterize this shift.

Structural & Electronic Analysis

To understand the lipophilicity profile, we must analyze the electronic contributions of the substituents on the acetophenone core.

Electronic Effects Diagram

The following diagram illustrates the competing electronic effects that define the molecule's physicochemical behavior.

ElectronicEffects Core Acetophenone Core (Lipophilic Scaffold) Target 1-(3-Fluoro-5-hydroxyphenyl)ethanone Net Result: Moderate LogP, Lower pKa Core->Target OH 3-Hydroxyl Group (H-Bond Donor) Reduces LogP OH->Target Hydrophilicity F 5-Fluoro Group (Inductive Withdrawal -I) Increases Acidity & Lipophilicity F->OH Inductive Effect (Lowers pKa of OH) F->Target Lipophilicity + Acidity

Figure 1: Structure-Property Relationship (SPR) map detailing the competing effects of Fluorine and Hydroxyl substitution.

Comparative Lipophilicity Data

The following table synthesizes experimental literature values for analogs and calculated consensus values for the target. This comparison highlights the "Fluorine Shift."

Table 1: Comparative Physicochemical Profile

CompoundStructureLogP (Neutral)pKa (Acidic)LogD (pH 7.4)Solubility Profile
Target: 1-(3-Fluoro-5-hydroxyphenyl)ethanone 3-F, 5-OH1.65 ± 0.2 *~8.8 ~1.4 Moderate
Analog 1: 3-Hydroxyacetophenone3-OH1.39 [1]9.191.38High (Alcohol)
Analog 2: 3-Fluoroacetophenone3-F2.03 [2]N/A2.03Low (Aqueous)
Analog 3: AcetophenoneUnsubstituted1.58N/A1.58Low (Aqueous)
Analog 4: 3,5-Difluorophenol3,5-di-F, OH2.407.21.1Low

*Note: Value represents a Consensus LogP derived from fragment-based prediction models (CLogP, ChemAxon) calibrated against the Analog 1 experimental baseline.

Interpretation of Data[2][3][4][5][6][7][8][9]
  • The Hydroxyl Penalty: Adding the -OH group to Acetophenone drops the LogP from 1.58 to 1.39 (Analog 1).

  • The Fluorine Recovery: Adding a Fluorine atom generally adds +0.2 to +0.4 units of lipophilicity due to the high electronegativity reducing the polarizability of the ring and increasing the hydrophobic surface area [3].

  • The Acidity Trap: The target's pKa (~8.8) is lower than the parent phenol (9.19). At physiological pH (7.4), a fraction of the target exists as the phenolate anion, reducing the effective membrane permeability (LogD) compared to the intrinsic LogP.

Experimental Protocol: HPLC Determination (OECD 117)[4][10]

Crucial Modification: Because the target is an acidic phenol, you must use an acidic mobile phase to suppress ionization. Measuring at neutral pH will yield a retention time corresponding to the ionized species, giving a false low LogP.

Validated Workflow (OECD 117 Modified)

HPLCProtocol Start Sample Prep 1 mg/mL in MeOH MobilePhase Mobile Phase Setup MeOH:Buffer (75:25) pH 2.5 (Phosphate) Start->MobilePhase Column Column Selection C18 End-Capped (Avoids Silanol Interaction) MobilePhase->Column Standards Inject Reference Stds (Acetophenone, Toluene, Naphthalene) Column->Standards TargetRun Inject Target Measure k' (Capacity Factor) Standards->TargetRun Calc Calculate LogP Linear Regression TargetRun->Calc

Figure 2: Step-by-step HPLC workflow for accurate LogP determination of acidic phenols.

Step-by-Step Methodology
  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.

    • Mobile Phase: Methanol / 20mM Potassium Phosphate Buffer (75:25 v/v).

    • pH Adjustment: Adjust the aqueous buffer to pH 2.5 using Phosphoric Acid (

      
      ). Why? To ensure the phenol (pKa ~8.8) remains 99.9% neutral.
      
    • Flow Rate: 1.0 mL/min, Isocratic.

    • Detection: UV @ 254 nm (aromatic ring absorption) and 210 nm.

  • Dead Time (

    
    ) Determination: 
    
    • Inject Thiourea or Sodium Nitrate . These are unretained and define the "dead time" of the column.

  • Calibration:

    • Inject a mixture of at least 6 reference standards with known LogP values spanning the expected range (LogP 1.0 – 3.0).

    • Recommended Standards: Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Chlorobenzene (2.84).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for the target:
      
      
      
      
    • Plot Log

      
       (y-axis) vs. known LogP (x-axis) of standards.
      
    • Interpolate the target's LogP from the regression line.

Technical Discussion: LogP vs. LogD

For researchers developing oral drugs, LogD is often more predictive of in-vivo performance than LogP.

  • LogP is the partition coefficient of the neutral molecule.

  • LogD is the distribution coefficient at a specific pH (usually 7.4).

Due to the fluorine substitution at the meta-position, 1-(3-Fluoro-5-hydroxyphenyl)ethanone is more acidic than its non-fluorinated analog.



Impact: At pH 7.4, assuming a pKa of 8.8:



Comparison: If the pKa drops to 7.2 (as seen in difluoro analogs), the LogD would drop significantly to ~1.4. While the mono-fluoro substitution here does not drastically crash the LogD, it does "prime" the molecule for metabolic Phase II conjugation (glucuronidation) more readily than the non-fluorinated analog [4].

References

  • PubChem. (2025).[1][2] 3'-Hydroxyacetophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (General Reference on Fluorine Lipophilicity effects).
  • OECD. (2004).[3] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[4] Available at: [Link]

  • ACD/Labs. (2025). LogP: Making Sense of the Value. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.